molecular formula C8H5ClFN B1586980 3-Chloro-4-Fluorophenylacetonitrile CAS No. 658-98-0

3-Chloro-4-Fluorophenylacetonitrile

Cat. No. B1586980
CAS RN: 658-98-0
M. Wt: 169.58 g/mol
InChI Key: GAUHFGRZXPVMQD-UHFFFAOYSA-N
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Description

3-Chloro-4-Fluorophenylacetonitrile is a chemical compound with the CAS Number: 658-98-0 . It has a molecular weight of 169.59 . It appears as a colorless to white to yellow powder or crystals or liquid .


Molecular Structure Analysis

The IUPAC name for this compound is (3-chloro-4-fluorophenyl)acetonitrile . The InChI code for the compound is 1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 . This indicates the compound has a chlorine atom at the 3rd position and a fluorine atom at the 4th position on the phenyl ring, and an acetonitrile group attached to the phenyl ring.


Physical And Chemical Properties Analysis

3-Chloro-4-Fluorophenylacetonitrile is a colorless to white to yellow powder or crystals or liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Aryl- and Alkylanilines

A study by Fagnoni, Mella, and Albini (1999) explores the irradiation of haloanilines in the presence of benzene and various alkenes, leading to heterolytic dehalogenation and trapping of the cation. This process results in the formation of complex anilines and demonstrates the utility of haloanilines in synthetic organic chemistry. The research highlights the potential of using 3-Chloro-4-Fluorophenylacetonitrile in similar synthetic pathways to create diverse organic compounds (Fagnoni, Mella, & Albini, 1999).

Fluoroform as a Difluorocarbene Source

Thomoson and Dolbier (2013) discuss using fluoroform, CHF3, as a non-ozone-depleting, nontoxic, and inexpensive gas as a difluorocarbene source in converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This study indicates the relevance of fluorinated compounds like 3-Chloro-4-Fluorophenylacetonitrile in developing environmentally friendly synthetic routes (Thomoson & Dolbier, 2013).

Heterocycle Based Molecule Synthesis

Murthy et al. (2017) report the synthesis of a novel heterocycle, demonstrating the compound's potential in creating bioactive heterocycles for drug development. The study emphasizes the importance of 3-Chloro-4-Fluorophenylacetonitrile derivatives in the synthesis of molecules with potential therapeutic applications (Murthy et al., 2017).

Photochemical Reactions

Alarcón-Espósito et al. (2015) study preferential solvation effects for the reactions of haloanilines, providing insights into the solvent effects on reaction mechanisms. This research could guide the use of 3-Chloro-4-Fluorophenylacetonitrile in photochemical syntheses, where solvent effects are crucial (Alarcón-Espósito et al., 2015).

Fluorination Techniques

Fedorov et al. (2015) describe the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate, showcasing a method that could be applicable for modifying 3-Chloro-4-Fluorophenylacetonitrile to introduce additional fluorine atoms or functional groups, further expanding its utility in synthetic chemistry (Fedorov et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P262, P280 , advising not to get the material in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection.

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUHFGRZXPVMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378672
Record name 3-chloro-4-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

658-98-0
Record name 3-chloro-4-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 658-98-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromomethyl-2-chloro-1-fluoro-benzene (3.7 g, 16.5 mmol) in CH3CN (30 mL) was added trimethylsilyl cyanide (2.1 mL) and TBAF (4.8 g, 18.4 mmol). The resulting mixture was heated at reflux for 30 min. After cooling of the mixture to room temperature, it was extracted with EtOAc. The organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give a crude product which was then purified by silica gel flash column chromatography to give the title compound (1.7 g, 60.7%) as an oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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